

Application Note: High-Throughput Screening of Gem-Disubstituted Pyran Scaffolds

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Compound of Interest

Compound Name: 4-(Pyrrolidin-1-yl)oxane-4-carboxamide

CAS No.: 1797121-22-2

Cat. No.: B1528283

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Compound Focus: **4-(Pyrrolidin-1-yl)oxane-4-carboxamide** Application: Fragment-Based Drug Discovery (FBDD) & Diversity-Oriented Synthesis (DOS) Screening Target Class: GPCRs (Chemokine/Opioid), Serine Proteases (DPP-IV)

Introduction & Mechanistic Rationale

4-(Pyrrolidin-1-yl)oxane-4-carboxamide represents a class of "privileged structures" in medicinal chemistry characterized by a gem-disubstituted tetrahydropyran (oxane) ring. Unlike flexible piperidine or cyclohexane analogs, this scaffold utilizes the Thorpe-Ingold Effect (Gem-Disubstituent Effect) to pre-organize the molecule into a bioactive conformation.

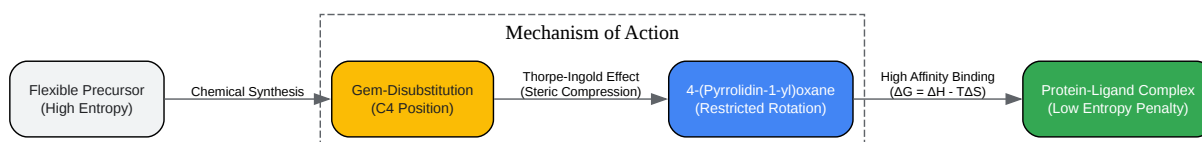
The Pharmacological Advantage[1]

- **Conformational Locking:** The steric bulk of the pyrrolidine and carboxamide groups at the same carbon (C4) forces the pyran ring into a specific chair conformation. This reduces the entropic penalty upon protein binding, potentially increasing affinity by 10-100 fold compared to mono-substituted analogs.

- Physicochemical Balance: The oxane oxygen lowers lipophilicity () compared to cyclohexane, improving metabolic stability and solubility—critical factors for reducing attrition in HTS hits.
- Vector Positioning: The scaffold rigidly orients the basic nitrogen (pyrrolidine) and the hydrogen-bond donor/acceptor (carboxamide) in a defined vector, making it an ideal probe for class A GPCRs and protease active sites.

Mechanistic Diagram: The Thorpe-Ingold Lock

The following diagram illustrates how the gem-disubstitution restricts bond rotation, favoring the "bound" state.



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Caption: The gem-disubstitution at C4 forces the substituents into an equatorial/axial orientation, minimizing the entropy loss (

) required for binding to the target protein.

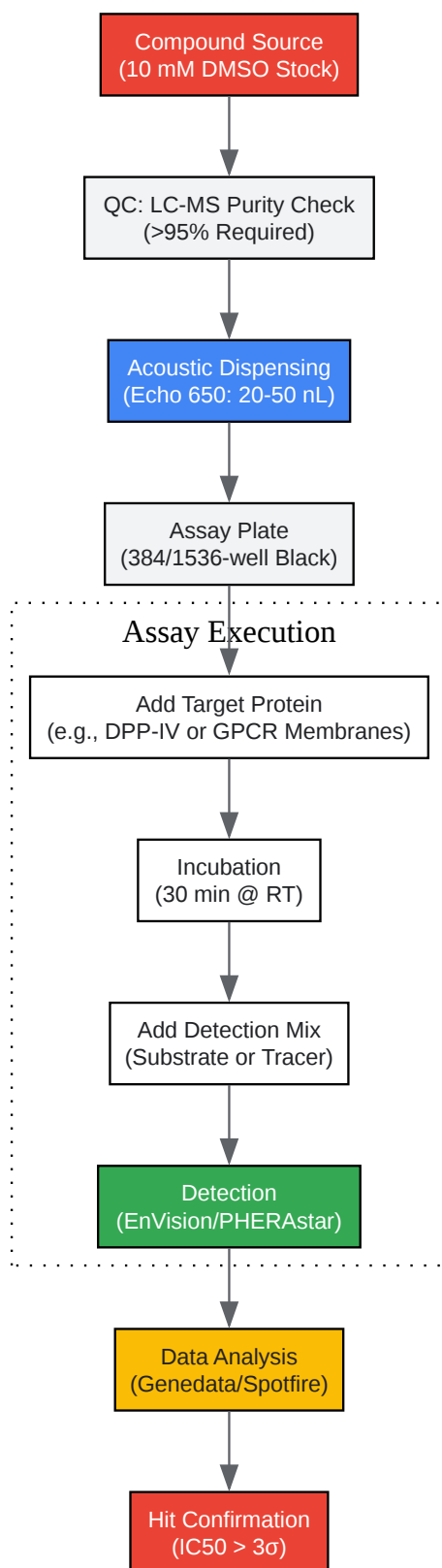
HTS Assay Design & Workflow

When screening libraries containing **4-(Pyrrolidin-1-yl)oxane-4-carboxamide**, the assay must be designed to detect weak-to-moderate affinity interactions (typical of fragments) while avoiding false positives due to the basic pyrrolidine nitrogen.

Recommended Assay Formats

Target Class	Assay Type	Readout	Rationale
GPCRs (e.g., CCR5, Opioid)	FLIPR Calcium Flux	Fluorescence (dye)	Functional readout detects agonism/antagonism; robust against weak fluorescence of the scaffold.
Proteases (e.g., DPP-IV)	Fluorogenic Cleavage	Fluorescence Intensity (AMC/R110)	The scaffold mimics the P1/P2 amino acid residues; competitive inhibition is easily quantified.
General Binding	TR-FRET / HTRF	Ratio (665/620 nm)	Ratiometric readout minimizes interference from compound autofluorescence or precipitation.

Screening Workflow Diagram



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Caption: Standardized HTS workflow for screening **4-(Pyrrolidin-1-yl)oxane-4-carboxamide** libraries, utilizing acoustic dispensing to minimize DMSO carryover.

Detailed Experimental Protocol

Path A: Enzymatic Inhibition Assay (e.g., DPP-IV Target)

This protocol validates the scaffold as a competitive inhibitor mimic.

Materials:

- Compound: **4-(Pyrrolidin-1-yl)oxane-4-carboxamide** (10 mM in DMSO).
- Buffer: 25 mM Tris-HCl (pH 7.4), 140 mM NaCl, 10 mM KCl, 0.1% BSA.
- Substrate: Gly-Pro-AMC (Fluorogenic, matched).
- Enzyme: Recombinant human DPP-IV (0.1 nM final).

Step-by-Step Procedure:

- Source Plate Prep: Centrifuge the compound source plate (1000 rpm, 1 min) to remove air bubbles.
- Dispensing: Use an Echo 650 acoustic dispenser to transfer 20 nL of compound into a 384-well black, low-volume assay plate (Final conc: 10 M). Include DMSO controls (Min signal) and Reference Inhibitor (Max signal).
- Enzyme Addition: Dispense 5 L of Enzyme Solution (0.2 nM) using a Multidrop Combi.
 - Critical Step: Centrifuge plate (1000 rpm, 30 sec) and incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.
- Substrate Addition: Dispense 5

L of Substrate Solution (20

M Gly-Pro-AMC). Final assay volume = 10

L.

- Kinetic Read: Immediately transfer to a plate reader (e.g., PerkinElmer EnVision).
 - Settings: Ex 355 nm / Em 460 nm.
 - Mode: Kinetic read (every 2 min for 30 min).
- Analysis: Calculate the slope (RFU/min) for the linear portion. Determine % Inhibition relative to DMSO controls.

Path B: GPCR Functional Assay (Cell-Based Calcium Flux)

This protocol assesses the scaffold's ability to modulate receptor signaling.

Materials:

- Cells: CHO-K1 cells stably expressing the target GPCR (e.g., CCR5).
- Dye: Fluo-8 NW Calcium Assay Kit.
- Agonist: Reference agonist (EC80 concentration) for antagonist mode.

Step-by-Step Procedure:

- Cell Plating: Plate 10,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO₂.
- Dye Loading: Remove media and add 20
L of Fluo-8 dye loading buffer. Incubate 45 min at 37°C, then 15 min at RT.
- Compound Addition: Transfer 10
L of 3X compound solution (prepared in HBSS buffer) to the cell plate.

- Note: The scaffold is polar; ensure final DMSO < 0.5% to prevent artifactual calcium release.
- Baseline Read: Measure fluorescence on FLIPR Tetra for 10 seconds (baseline).
- Stimulation: Inject 10

L of 4X Reference Agonist.
- Measurement: Monitor fluorescence flux for 90-120 seconds.
- Data Calculation: Calculate Max-Min RFU. Normalize to % Response.

Data Analysis & Quality Control

Quantitative Parameters

Summarize your assay performance using the following metrics before declaring hits.

Metric	Acceptable Range	Formula / Notes
Z-Prime (Z')	> 0.5	$1 - \frac{3(\sigma_p + \sigma_n)}{\sigma_p + \sigma_n}$
Signal-to-Background (S/B)	> 3.0	
Coefficient of Variation (CV)	< 5%	(For DMSO controls)
Hit Cutoff	Mean + 3SD	Statistical threshold for identifying active compounds.

Troubleshooting Common Issues

- Low Solubility / Precipitation: The carboxamide is polar, but the gem-disubstitution can create crystal packing issues. If "snow" is observed in wells, reduce concentration to 5

M or add 0.01% Triton X-100.
- False Positives (Promiscuity): The basic pyrrolidine nitrogen can interact with acidic patches on proteins non-specifically. Always run a counter-screen against an unrelated protein (e.g.,

AmpC beta-lactamase) to rule out aggregation or non-specific binding.

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